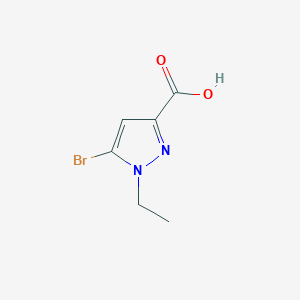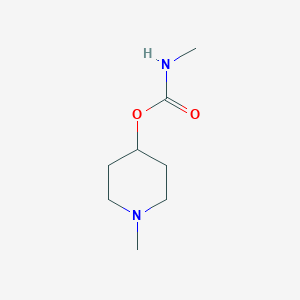
1,3-dimethyl 2-(benzyloxy)propanedioate
Übersicht
Beschreibung
1,3-Dimethyl 2-(benzyloxy)propanedioate (DMPB) is a versatile organic molecule with a wide range of applications in the fields of science and technology. It is a dicarboxylic acid ester, which is a type of organic compound that contains two carboxylic acid groups and one ester group. DMPB has been used in the synthesis of various organic compounds, as well as in the synthesis of polymers materials and in the production of pharmaceuticals. It has also been used in the study of biochemical and physiological processes, and in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1,3-dimethyl 2-(benzyloxy)propanedioate is not completely understood. However, it is believed that the ester group of 1,3-dimethyl 2-(benzyloxy)propanedioate is the active component, and that it binds to and activates enzymes and other proteins involved in biochemical and physiological processes. 1,3-dimethyl 2-(benzyloxy)propanedioate has also been shown to interact with certain receptors in the body, which may be involved in the mechanism of action of the molecule.
Biochemical and Physiological Effects
1,3-dimethyl 2-(benzyloxy)propanedioate has been shown to have a variety of biochemical and physiological effects, depending on the concentration and route of administration. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, which can lead to reduced levels of cholesterol in the blood. It has also been shown to increase the activity of certain proteins involved in the metabolism of carbohydrates, which can lead to increased levels of glucose in the blood. In addition, 1,3-dimethyl 2-(benzyloxy)propanedioate has been shown to have anti-inflammatory effects, and to reduce the secretion of certain hormones, such as cortisol.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1,3-dimethyl 2-(benzyloxy)propanedioate in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is also relatively stable and non-toxic. Furthermore, it is soluble in both organic and aqueous solvents, making it suitable for a variety of laboratory applications. However, there are also some limitations to the use of 1,3-dimethyl 2-(benzyloxy)propanedioate in laboratory experiments. For example, it is not very soluble in some solvents, and it has a tendency to form insoluble precipitates when mixed with certain compounds.
Zukünftige Richtungen
There are many potential future directions for the use of 1,3-dimethyl 2-(benzyloxy)propanedioate. It could be used in the synthesis of new drugs or polymers materials, or it could be studied further to better understand its biochemical and physiological effects. Additionally, it could be used in the development of new laboratory techniques, such as the use of 1,3-dimethyl 2-(benzyloxy)propanedioate-functionalized nanoparticles for drug delivery. Finally, it could be used to develop new methods for the study of biochemical and physiological processes, such as the use of 1,3-dimethyl 2-(benzyloxy)propanedioate-functionalized enzymes for the detection of specific molecules.
Synthesemethoden
1,3-dimethyl 2-(benzyloxy)propanedioate can be synthesized using a variety of methods. One common method is the reaction of 1,3-dimethylpropionic acid with benzyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction yields 1,3-dimethyl 2-(benzyloxy)propanedioate as the main product. Other methods for the synthesis of 1,3-dimethyl 2-(benzyloxy)propanedioate include the reaction of 1,3-dimethylpropionic acid with benzyl bromide in the presence of a base, such as potassium hydroxide or sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
1,3-dimethyl 2-(benzyloxy)propanedioate has been used in a wide range of scientific research applications, including the synthesis of organic compounds, the development of new drugs, and the study of biochemical and physiological processes. It has also been used in the synthesis of polymers materials, such as polyurethanes and polycarbonates, as well as in the production of pharmaceuticals. 1,3-dimethyl 2-(benzyloxy)propanedioate has also been used in the study of the structure and properties of proteins and nucleic acids, as well as in the study of the mechanisms of action of drugs.
Eigenschaften
IUPAC Name |
dimethyl 2-phenylmethoxypropanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-11(13)10(12(14)16-2)17-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSPSPQZRIPFCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)OC)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565416 | |
| Record name | Dimethyl (benzyloxy)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(benzyloxy)malonate | |
CAS RN |
62527-77-9 | |
| Record name | Dimethyl (benzyloxy)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylate](/img/structure/B6597249.png)
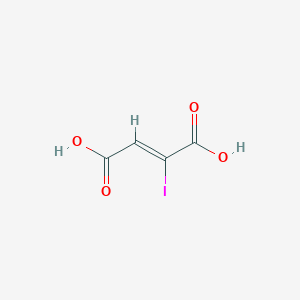


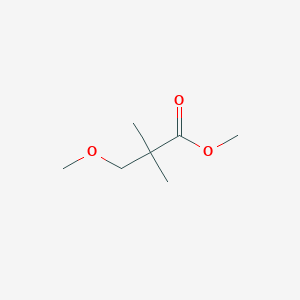
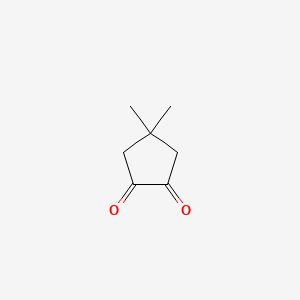

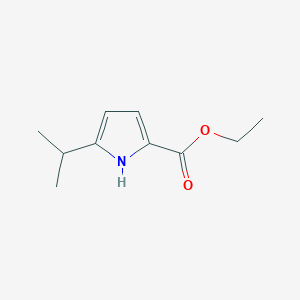

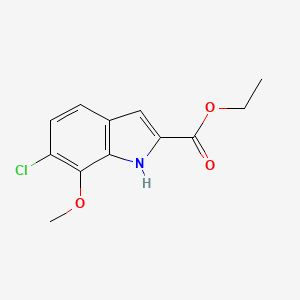

![9-thia-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one](/img/structure/B6597326.png)
